1-Quinolin-6-ylbutane-1,3-dione
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Overview
Description
1-Quinolin-6-ylbutane-1,3-dione is a compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Quinolin-6-ylbutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1-(2-aminophenyl)ethanone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . This reaction typically yields the desired product in fair to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Quinolin-6-ylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
1-Quinolin-6-ylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Quinolin-6-ylbutane-1,3-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar chemical reactivity.
Isoindoline-1,3-dione: Shares the dione moiety but has different biological activities.
Indane-1,3-dione: Another dione-containing compound with diverse applications in biosensing and bioimaging
Uniqueness
1-Quinolin-6-ylbutane-1,3-dione is unique due to its combination of the quinoline ring and butane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-quinolin-6-ylbutane-1,3-dione |
InChI |
InChI=1S/C13H11NO2/c1-9(15)7-13(16)11-4-5-12-10(8-11)3-2-6-14-12/h2-6,8H,7H2,1H3 |
InChI Key |
OHHJFPRPYGNPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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